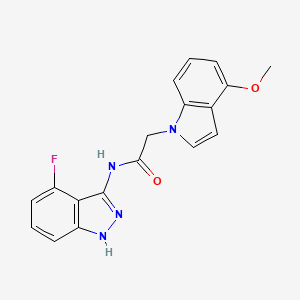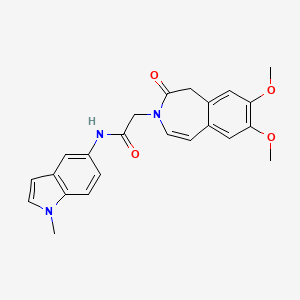![molecular formula C25H30N4O5S2 B12163691 ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163691.png)
ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds, which are widely distributed in nature and exhibit diverse biological activities .
- The indole nucleus, with its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
- Our compound contains an indole core linked to a piperidine ring and an ethyl ester group. Its intricate structure suggests potential pharmacological significance.
Vorbereitungsmethoden
- Synthesizing this compound involves several steps. One common approach is the Fischer indole cyclization, which starts with a suitable precursor.
- For instance, starting with a precursor like 3-methoxy-2-methyl-9H-carbazole, the Fischer indole cyclization can yield our target compound.
- Reaction conditions typically include glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl). Subsequent steps may involve reduction and aromatization .
Analyse Chemischer Reaktionen
- Our compound can undergo various reactions due to its functional groups. Let’s explore some:
Oxidation: Oxidative processes can modify the thiazolidinone ring or the piperidine moiety.
Reduction: Reduction of the carbonyl group in the pyrimidine ring could lead to different products.
Substitution: Substituents on the indole ring can be modified via electrophilic substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Wissenschaftliche Forschungsanwendungen
Medicine: Our compound’s unique structure may offer therapeutic potential. Researchers could explore its antiviral, anti-inflammatory, or anticancer properties.
Chemistry: It serves as a valuable synthetic intermediate for designing novel molecules.
Biology: Investigating its effects on cellular pathways could reveal new insights.
Industry: Perhaps it has applications in drug development or materials science.
Wirkmechanismus
- While specific details depend on experimental studies, we can speculate:
- The thiazolidinone ring may interact with enzymes or receptors.
- The piperidine group could influence cellular processes.
- Further research is needed to elucidate precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
- Our compound’s unique features set it apart, but further comparative studies are essential.
Eigenschaften
Molekularformel |
C25H30N4O5S2 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O5S2/c1-4-34-24(32)17-8-12-27(13-9-17)21-18(22(30)28-10-5-7-16(2)20(28)26-21)15-19-23(31)29(25(35)36-19)11-6-14-33-3/h5,7,10,15,17H,4,6,8-9,11-14H2,1-3H3/b19-15- |
InChI-Schlüssel |
HROUARBPKBKQDU-CYVLTUHYSA-N |
Isomerische SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12163613.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163639.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)



![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12163681.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163686.png)
![({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12163692.png)


